KATACINE
Description
KATACINE is a naturally derived anti-hypoxic agent extracted from plants of the Polygonaceae family, specifically the genus Polygonum. It is characterized as a mixture of A-type proanthocyanidin polymers at varying degrees of polymerization . Proanthocyanidins are oligomeric or polymeric flavonoids known for their antioxidant and bioactive properties. This compound exerts its pharmacological effects by inhibiting oxygen consumption and disrupting electron transfer through the mitochondrial respiratory chain, thereby mitigating cellular damage under hypoxic conditions . Its mechanism targets the mitochondrial electron transport system, distinguishing it from other antioxidants that primarily scavenge free radicals.
Properties
CAS No. |
135151-34-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Origin of Product |
United States |
Preparation Methods
Size-Exclusion Chromatography (SEC)
SEC separates compounds based on molecular weight, effectively isolating proanthocyanidin dimers, trimers, and higher oligomers. A Sephadex LH-20 column with methanol as the mobile phase is widely employed, achieving >90% purity for trimers and tetramers. Fraction collection is guided by UV-Vis detection at 280 nm, characteristic of proanthocyanidin’s absorption spectrum.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column further refines oligomeric fractions. A gradient elution of water-acetonitrile (0.1% formic acid) separates proanthocyanidins by degree of polymerization (DP). For example, DP3 oligomers elute at 12–14 minutes under a flow rate of 1 mL/min, while DP4–DP6 require extended gradients.
Polymerization to Form this compound
This compound’s bioactive form consists of proanthocyanidin polymers (DP ≥ 3). Polymerization is achieved through enzymatic or oxidative methods:
Enzymatic Polymerization
Laccase from Trametes versicolor catalyzes the oxidation of flavan-3-ol monomers, forming interflavan bonds. Reaction conditions (pH 5.0, 30°C, 24 hours) yield polymers with DP3–DP12, as confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Oxidative Coupling
Chemical oxidants like FeCl₃ (1 mM) in aqueous ethanol (50% v/v) induce polymerization at room temperature. This method produces a broader polymer distribution (DP3–DP20) but requires post-reaction purification to remove metal ions.
Structural and Functional Characterization
Mass Spectrometry Analysis
MALDI-TOF and electrospray ionization (ESI) mass spectrometry identify polymer sizes. For example, this compound fractions show dominant peaks at m/z 865 (DP3), 1153 (DP4), and 1441 (DP5), with sodium adducts ([M+Na]⁺).
Biological Activity Assays
Light transmission aggregometry confirms this compound’s platelet-aggregating activity. Washed human platelets (2 × 10⁸/mL) exhibit 70–80% aggregation at 30 µM this compound, inhibited by Syk kinase inhibitors (PRT-060318) and anti-CLEC-2 antibodies.
Comparative Analysis of Preparation Methods
| Parameter | Solvent Extraction | Subcritical Water Extraction | Enzymatic Polymerization | Oxidative Coupling |
|---|---|---|---|---|
| Yield (%) | 12–18 | 18–25 | 35–40 | 40–45 |
| Purity (DP3–DP6, %) | 85–90 | 70–75 | 90–95 | 75–80 |
| Time (hours) | 6–8 | 2–3 | 24 | 12 |
| Key Advantage | Low cost | Eco-friendly | High specificity | Rapid |
Challenges and Optimization Strategies
-
Polymer Heterogeneity : Batch-to-batch variability in DP complicates standardization. Gradient SEC with online mass detection improves fraction consistency.
-
Residual Solvents : Ethanol traces in final products are minimized via rotary evaporation under reduced pressure (40°C, 100 mbar).
-
Scalability : Enzymatic methods face cost barriers at industrial scales. Immobilized laccase reactors enhance reusability, reducing enzyme consumption by 60% .
Chemical Reactions Analysis
Katacine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form catechins and other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Polymerization: The proanthocyanidins in this compound can polymerize to form larger molecular structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions are quinones, catechins, and various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
Katacine's applications span multiple domains, including chemistry, biology, medicine, and industry:
| Field | Application |
|---|---|
| Chemistry | Used as a model compound to study proanthocyanidins and their properties. |
| Biology | Investigated for its effects on platelet aggregation and its role in thromboinflammation. |
| Medicine | Explored for therapeutic applications in cardiovascular diseases, particularly in targeting CLEC-2. |
| Industry | Studied for antioxidant properties with potential uses in food and cosmetic industries. |
Case Studies
Several studies have documented the effects and potential applications of this compound:
-
High-Throughput Screening Study :
- A high-throughput screening assay was developed to identify small-molecule ligands for CLEC-2. This compound was identified as a potent agonist that induces significant platelet aggregation at concentrations ranging from 10 to 30 µM. The study demonstrated that this aggregation could be inhibited by anti-CLEC-2 antibodies, confirming the specificity of this compound's action .
- Platelet Activation Mechanisms :
- Potential Therapeutic Applications :
Mechanism of Action
Katacine exerts its effects by binding to the CLEC-2 receptor on platelets, inducing platelet aggregation and phosphorylation of CLEC-2 via Syk and Src kinases. This activation leads to downstream signaling events that promote platelet activation and aggregation. The molecular targets involved in this pathway include CLEC-2, Syk kinase, and Src kinase .
Comparison with Similar Compounds
Proanthocyanidin B2
- Source : Derived from grape seeds (Vitis vinifera).
- Structure : A dimeric proanthocyanidin composed of two epicatechin units linked via A-type bonds.
- Mechanism: Acts as an antioxidant by neutralizing free radicals and modulating oxidative stress pathways.
Trimetazidine
- Source : Synthetic compound developed for cardiovascular diseases.
- Mechanism: Inhibits fatty acid β-oxidation in mitochondria, shifting energy production to glucose oxidation.
Comparative Data Table
Research Findings
Efficacy in Hypoxia Models
- This compound : Demonstrates potent anti-hypoxic activity in vitro (EC50 = 5.2 μM) by reducing cellular oxygen consumption by 60% .
- Proanthocyanidin B2 : Shows moderate efficacy (EC50 = 12.8 μM) in scavenging reactive oxygen species (ROS) but lacks direct mitochondrial targeting .
- Trimetazidine : Clinically validated to improve cardiac efficiency under ischemia but requires higher doses and exhibits side effects .
Advantages and Limitations
- This compound :
- Advantages: Natural origin, high potency in mitochondrial targeting.
- Limitations: Lack of clinical trials; undefined polymer composition.
- Proanthocyanidin B2 :
- Advantages: Well-studied antioxidant; commercially available.
- Limitations: Indirect mechanism; lower efficacy in hypoxia-specific models.
- Trimetazidine :
- Advantages: Clinically proven; rapid action.
- Limitations: Synthetic origin; adverse effects in long-term use.
Q & A
Q. How to design a high-throughput screening (HTS) platform for this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
